3-Hydroxy-3-methylhex-4-enoic acid
Description
Nomenclature and Structural Context within Hydroxy Fatty Acids
3-Hydroxy-3-methylhex-4-enoic acid is systematically named according to IUPAC nomenclature, which clearly defines its molecular structure. The name indicates a six-carbon hexanoic acid backbone. The "-oic acid" suffix signifies a carboxylic acid group at position 1. "3-hydroxy" and "3-methyl" denote the presence of a hydroxyl and a methyl group, respectively, both attached to the third carbon atom. The "4-enoic" part of the name specifies a double bond between the fourth and fifth carbon atoms. The stereochemistry of this double bond can be designated as either (E) or (Z), leading to two possible geometric isomers. nih.govnih.gov
This compound is a member of the broad class of hydroxy fatty acids (HFAs). More specifically, it can be classified as a branched-chain unsaturated hydroxy fatty acid. Its structure as a beta-hydroxy acid is due to the hydroxyl group's position on the beta-carbon relative to the carboxyl group. hmdb.ca The presence of both a hydroxyl group and a carbon-carbon double bond makes it a bifunctional molecule, susceptible to a variety of chemical transformations.
A closely related compound, (4E)-3-hydroxyhex-4-enoic acid, which lacks the methyl group at the third position, is classified as a medium-chain hydroxy acid. hmdb.ca These are defined as hydroxy acids with a side chain of 6 to 12 carbon atoms. hmdb.ca
Significance in Fundamental Chemical and Biochemical Research
While direct research on this compound is limited, the significance of branched-chain unsaturated carboxylic acids, in general, is well-established in several scientific domains. These compounds are often intermediates in the synthesis of more complex molecules. For instance, the synthesis of certain natural products and pharmaceuticals may involve the construction of such multifunctional building blocks.
In the realm of biochemistry, branched-chain fatty acids are known to be important components of the cell membranes of certain bacteria. The study of their synthesis and incorporation into membranes is an active area of research. For example, in the human pathogen Staphylococcus aureus, branched-chain fatty acids are the most abundant fatty acids in membrane phospholipids. google.com The enzymes involved in the synthesis of branched-chain fatty acids are potential targets for the development of new antibiotics. google.com
Furthermore, some hydroxy fatty acids serve as precursors to lactones, which are cyclic esters responsible for the characteristic aromas of many fruits and foods, such as beef. The enzymatic or heat-induced intramolecular esterification of a hydroxy fatty acid leads to the formation of a lactone ring.
The study of the synthesis of branched-chain fatty acids is also of interest to organic chemists. The development of stereoselective methods for the synthesis of these molecules is a continuing challenge.
Historical Perspectives in the Study of Branched-Chain Unsaturated Carboxylic Acids
The study of branched-chain fatty acids has a long history, with early work focusing on their isolation from natural sources and their chemical synthesis. A notable early contribution to the field was the 1929 book by Charles Redman Fordyce, "The Synthesis of Branched Chain Fatty Acids," which provided a comprehensive overview of the synthetic methods available at the time. acs.org
Later, in 1955, a paper was published in The Journal of Organic Chemistry detailing the synthesis and isomerization of α,γ-dialkyl-α,β-unsaturated esters, which are structurally related to this compound. wikipedia.org This work contributed to the fundamental understanding of the reactivity of this class of compounds.
The development of new analytical techniques, such as gas chromatography and mass spectrometry, in the mid-20th century greatly facilitated the identification and quantification of branched-chain fatty acids in complex biological samples. This led to a better understanding of their distribution in nature and their metabolic roles. More recent research has focused on the enzymatic pathways of branched-chain fatty acid synthesis and the genetic regulation of these pathways. nih.govnih.gov
Compound Data Tables
Table 1: Chemical Identifiers for this compound and Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | InChIKey |
| This compound | (E)-3-hydroxy-4-methylhex-4-enoic acid | C7H12O3 | N/A |
| (E,3S)-3-methylhex-4-enoic acid | (E,3S)-3-methylhex-4-enoic acid | C7H12O2 | VUJRXCTYDXMWKO-FCJGRKLLSA-N |
| (4E)-3-hydroxyhex-4-enoic acid | (4E)-3-hydroxyhex-4-enoic acid | C6H10O3 | OFCNGPVEUCUWSR-NSCUHMNNSA-N |
| 3-Hydroxy-3-methylpent-4-enoic acid | 3-hydroxy-3-methylpent-4-enoic acid | C6H10O3 | JZWQNRBDWROLMD-UHFFFAOYSA-N |
Data sourced from PubChem and the Human Metabolome Database. nih.govnih.govhmdb.ca
Table 2: Predicted Physicochemical Properties
| Compound Name | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| (E)-3-hydroxy-4-methylhex-4-enoic acid | 144.17 | 1.1 | 57.5 |
| (E,3S)-3-methylhex-4-enoic acid | 128.17 | 1.4 | 37.3 |
| (4E)-3-hydroxyhex-4-enoic acid | 130.14 | 0.5 | 57.5 |
| 3-Hydroxy-3-methylpent-4-enoic acid | 130.14 | -0.1 | 57.5 |
Structure
3D Structure
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(E)-3-hydroxy-3-methylhex-4-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(2,10)5-6(8)9/h3-4,10H,5H2,1-2H3,(H,8,9)/b4-3+ |
InChI Key |
FAJDUXRZYHSZDJ-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C(C)(CC(=O)O)O |
Canonical SMILES |
CC=CC(C)(CC(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxy 3 Methylhex 4 Enoic Acid and Its Stereoisomers
Synthesis of Precursor and Intermediate Compounds
The synthesis of 3-hydroxy-3-methylhex-4-enoic acid and its stereoisomers relies on the strategic preparation of key precursor and intermediate compounds. These foundational molecules are assembled through various established organic reactions, providing the necessary carbon skeleton and functional groups for the final target compound. The methodologies often involve the formation of carbon-carbon bonds through the use of organometallic reagents and subsequent functional group manipulations.
A common approach to constructing the core structure of this compound involves the synthesis of a suitable ketone precursor, which is then converted to a tertiary alcohol intermediate. This alcohol subsequently undergoes carbonylation or other chain-extension reactions to yield the final carboxylic acid.
One plausible pathway begins with the synthesis of pentan-2-one (a methyl ketone), a readily available starting material. This ketone serves as a crucial precursor, which upon reaction with a vinyl organometallic reagent, such as vinylmagnesium bromide, yields the key intermediate, 3-methylhex-4-en-3-ol. This reaction, a Grignard addition, is a fundamental and widely used method for creating tertiary alcohols.
The general transformation can be represented as follows:
Step 1: Synthesis of the Ketone Precursor
Pentan-2-one can be synthesized through various standard methods, including the oxidation of the corresponding secondary alcohol, pentan-2-ol.
Step 2: Synthesis of the Tertiary Alcohol Intermediate
The ketone precursor, pentan-2-one, is reacted with a vinyl Grignard reagent. The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of the ketone.
A subsequent acidic workup protonates the resulting alkoxide to afford the tertiary alcohol, 3-methylhex-4-en-3-ol.
This tertiary alcohol is a critical intermediate. General methods for the carbonylation of such allylic alcohols have been described, which can introduce the carboxylic acid moiety to form the final product. google.com The carbonylation is typically carried out under pressure with carbon monoxide in the presence of a palladium catalyst. google.com
The synthesis of chiral precursors is also a key consideration for producing specific stereoisomers of this compound. This can be achieved through asymmetric synthesis or the use of chiral starting materials. For instance, chiral reducing agents could be employed in the synthesis of a chiral alcohol precursor.
Detailed research findings have outlined the synthesis of various chiral alcohols and their subsequent transformations. For example, the reduction of prochiral ketones using reagents like sodium borohydride (B1222165) in the presence of a chiral auxiliary can lead to enantioenriched secondary alcohols. nih.gov While not directly applied to pentan-2-one in the provided literature, these principles are broadly applicable in synthetic organic chemistry.
The following table summarizes the key reaction for the synthesis of the intermediate alcohol:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Pentan-2-one | Vinylmagnesium Bromide | 3-Methylhex-4-en-3-ol | Grignard Reaction |
Further details on the reaction conditions for similar transformations can be inferred from general synthetic methodologies. For example, Grignard reactions are typically carried out in anhydrous ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent quenching of the organometallic reagent.
The following table outlines a representative procedure for a Grignard reaction leading to a tertiary alcohol, based on general laboratory practices.
| Step | Procedure | Reagents/Solvents |
| 1 | Dissolve ketone precursor in anhydrous ether. | Pentan-2-one, Diethyl ether |
| 2 | Add Grignard reagent dropwise at low temperature. | Vinylmagnesium bromide |
| 3 | Quench reaction with aqueous acid. | Saturated NH₄Cl (aq.), HCl (aq.) |
| 4 | Extract and purify product. | Diethyl ether, Brine |
Biosynthetic Pathways and Biological Origin of 3 Hydroxy 3 Methylhex 4 Enoic Acid
Microbial Biosynthesis via Aminoacylase (B1246476) Activity
The key step in the formation of volatile fatty acids like 3-Hydroxy-3-methylhex-4-enoic acid is the enzymatic cleavage of non-volatile precursor molecules. This biotransformation is carried out by specific bacterial enzymes found in unique biological niches, such as the human axilla.
Enzymatic Cleavage of Conjugated Precursors in Biological Systems
Research has identified that this compound, along with structurally related compounds, is liberated from odorless precursors through the action of a bacterial aminoacylase. The precursors are Nα-acyl-L-glutamine conjugates, where the fatty acid moiety is covalently linked to a glutamine residue. In its conjugated form, the molecule is large, non-volatile, and odorless. The enzymatic hydrolysis of the amide bond by an Nα-acyl-L-glutamine aminoacylase releases the free fatty acid and L-glutamine.
This enzymatic cleavage is a critical step for the generation of various volatile carboxylic acids that contribute to human body odor. The enzyme responsible, a Zn²⁺-dependent aminoacylase, exhibits high specificity for the L-glutamine portion of the precursor molecule but demonstrates low specificity for the acyl component. This promiscuity allows it to act on a variety of conjugated fatty acids, including saturated and unsaturated forms. The enzyme has been shown to release over 28 different carboxylic acids from axillary secretions, including aliphatic 3-hydroxy acids and 3,4-unsaturated aliphatic acids, which strongly suggests the release of this compound from its corresponding glutamine conjugate. uniprot.org
Table 1: Key Enzyme in the Biosynthesis of this compound
| Enzyme | Gene | Source Organism | EC Number | Cofactor | Function |
|---|---|---|---|---|---|
| Nα-acyl-L-glutamine aminoacylase | agaA | Corynebacterium striatum Ax20 | 3.5.1.133 | Zn²⁺ | Hydrolyzes Nα-acyl-L-glutamine conjugates to release a free carboxylate and L-glutamine. |
Role of Specific Bacterial Genera in Formation (e.g., Corynebacterium sp.)
The bacterial genus most prominently associated with the release of this compound and related compounds is Corynebacterium. These gram-positive bacteria are dominant members of the human axillary microbiome. Specific species, such as Corynebacterium striatum, have been identified as producers of the Nα-acyl-L-glutamine aminoacylase responsible for cleaving the odorless precursors. researchgate.net The density of the Corynebacterium population on the skin has been directly linked to the magnitude of malodor formation, highlighting their central role in this biosynthetic process. researchgate.net
The enzyme from Corynebacterium striatum has been purified, and its corresponding gene (agaA) has been cloned and expressed, confirming its function. uniprot.orgresearchgate.net This demonstrates a specific and evolved bacterial mechanism for the biotransformation of secreted human products into volatile compounds.
Integration into Broader Metabolic Networks
The biosynthesis of the this compound moiety, prior to its conjugation and subsequent release, is intrinsically linked to the central metabolism of the host or the bacteria themselves. The carbon backbone is derived from fundamental metabolic building blocks originating from acetate (B1210297), lipid, and amino acid pathways.
Interconnections with Acetate and Mevalonate (B85504) Pathways
The structure of this compound, particularly the 3-hydroxy-3-methyl group, is reminiscent of intermediates in the mevalonate pathway. This essential metabolic pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). Acetyl-CoA is a central hub in metabolism, derived from carbohydrate and fatty acid breakdown. While a direct enzymatic link between HMG-CoA and the synthesis of this specific C7 fatty acid in Corynebacterium has not been definitively established, the structural similarity suggests a potential biochemical relationship. It is plausible that precursors for the fatty acid chain are assembled from acetyl-CoA and related C2 units, analogous to the initial steps of both fatty acid and isoprenoid biosynthesis.
Formation from Amino Acid and Lipid Precursors
The branched-chain structure of this compound points to a biosynthetic origin from branched-chain amino acids. In many bacteria, the catabolism of amino acids such as leucine, isoleucine, and valine produces short, branched-chain acyl-CoA molecules (e.g., isovaleryl-CoA from leucine). researchgate.net These molecules can serve as starter units for the fatty acid synthesis (FAS) machinery, leading to the formation of branched-chain fatty acids. researchgate.net The degradation of leucine, for instance, yields intermediates that can be channeled into the synthesis of iso-fatty acids, which are important for controlling membrane fluidity in bacteria. researchgate.net
Corynebacterium species possess robust pathways for both fatty acid and amino acid metabolism. nih.govnih.govmdpi.com It is hypothesized that the carbon skeleton of this compound is assembled using a precursor derived from leucine or isoleucine metabolism, which is then elongated and modified by the fatty acid synthase complex. The introduction of the double bond would likely be catalyzed by a desaturase enzyme acting on a saturated fatty acyl intermediate.
Table 2: Potential Precursors for the Carbon Skeleton
| Metabolic Pathway | Key Precursor | Origin |
|---|---|---|
| Acetate Metabolism | Acetyl-CoA | Carbohydrate catabolism, fatty acid oxidation |
| Amino Acid Catabolism | Isovaleryl-CoA | Degradation of Leucine |
| Amino Acid Catabolism | 2-methylbutyryl-CoA | Degradation of Isoleucine |
Biological Distribution and Occurrence in Primary Metabolomes
Based on current scientific literature, this compound is not recognized as a widespread primary metabolite. Its occurrence is highly specialized, having been identified almost exclusively in the context of the human axillary metabolome, where it is a product of bacterial action on precursors secreted by apocrine glands. This specialized niche suggests its role as a secondary metabolite or a metabolic byproduct within that specific ecosystem, rather than a fundamental component of central metabolism in a wide range of organisms. Extensive metabolomic studies across the plant, fungal, and bacterial kingdoms have not reported its presence as a common primary metabolite.
Metabolic Transformations and Catabolism of 3 Hydroxy 3 Methylhex 4 Enoic Acid
In Vivo Metabolic Fate and Pathways
Within a biological system, 3-Hydroxy-3-methylhex-4-enoic acid is expected to be processed through pathways designed for fatty acid catabolism. Its structure as a medium-chain hydroxy fatty acid suggests its entry into mitochondrial energy production routes.
Acylcarnitines are essential for the metabolism of fatty acids, acting as transport shuttles that carry acyl groups from the cytoplasm into the mitochondria for beta-oxidation. This process is critical for cellular energy homeostasis. While direct evidence for this compound is limited, the metabolic fate of structurally analogous compounds provides a strong model for its behavior.
For instance, (4E)-3-hydroxyhex-4-enoic acid, a similar medium-chain hydroxy acid lacking only a methyl group, is known to participate in the acylcarnitine pathway by forming (4E)-3-hydroxyhex-4-enoylcarnitine. hmdb.ca Likewise, other hydroxy fatty acids, such as 3-hydroxyhexadecanoic acid, are esterified to carnitine to facilitate their transport across the mitochondrial membrane. hmdb.ca This transport is a prerequisite for their subsequent breakdown to produce energy. Based on this, this compound is predicted to be a substrate for carnitine palmitoyltransferase enzymes, which would convert it into its corresponding acylcarnitine derivative for mitochondrial import.
Table 1: Analogous Compounds in the Acylcarnitine Pathway
| Compound | Pathway Involvement | Resulting Metabolite |
|---|---|---|
| (4E)-3-hydroxyhex-4-enoic acid | Acylcarnitine Pathway | (4E)-3-hydroxyhex-4-enoylcarnitine |
Once inside the mitochondria, the degradation of fatty acids proceeds via beta-oxidation. For a substituted hydroxy acid like this compound, this process would involve a series of enzymatic reactions. Drawing parallels from the metabolism of similar structures, such as 3-hydroxy-3-methylglutaric acid, a likely catabolic pathway can be inferred.
The initial step requires the activation of the acid by converting it into its coenzyme A (CoA) ester, a reaction likely catalyzed by an acyl-CoA synthetase. This would form 3-hydroxy-3-methylhex-4-enoyl-CoA. Following activation, the breakdown would proceed through the action of specific enzymes. In the case of 3-hydroxy-3-methylglutarate, a key enzyme is a lyase that cleaves the carbon chain. nih.gov A similar enzymatic cleavage for 3-hydroxy-3-methylhex-4-enoyl-CoA would yield smaller molecules that can enter central metabolic pathways like the citric acid cycle.
Derivatives and Analogs of 3 Hydroxy 3 Methylhex 4 Enoic Acid in Research
Structural Analogs and Homologs in Natural Products
Structural analogs of 3-hydroxy-3-methylhex-4-enoic acid are found across different biological systems, from microorganisms to humans. These naturally occurring molecules include other branched-chain hydroxy acids and unsaturated fatty acids that are often part of larger, more complex secondary metabolites.
Research into branched-chain hydroxy acids (BCHAs) and unsaturated fatty acids reveals a class of bioactive metabolites with structural similarities to this compound. One prominent analog is β-hydroxy β-methylbutyric acid (HMB), a substance produced in the human body from the metabolism of the branched-chain amino acid L-leucine. researchgate.nethmdb.ca In healthy individuals, only about 5% of dietary L-leucine is converted to HMB. researchgate.net HMB itself is a structural analog of butyric acid, featuring both a hydroxyl group and a methyl substituent on its beta carbon. researchgate.net
Another relevant saturated analog is 3-hydroxy-3-methylhexanoic acid, which has been identified as a key component of human axillary odor. nih.govebi.ac.ukscispace.com This compound is a 3-hydroxy monocarboxylic acid and is considered a volatile organic compound that contributes to the characteristic scent of human sweat. nih.govguidechem.com Investigations have shown that specific bacteria in the axilla, particularly Corynebacteria, are responsible for releasing this and other odorous acids from odorless precursors. ebi.ac.uk
The broader category of BCHAs, including compounds like 2-hydroxy isocaproic acid (HICA) and 2-hydroxy isovaleric acid (HIVA), has been investigated in the context of metabolites from Lactobacillaceae. Current time information in Bangalore, IN.nih.gov The production of these acids is strain-specific and depends on the metabolic pathways present, such as those utilizing branched-chain amino acids. Current time information in Bangalore, IN.nih.gov Unsaturated fatty acids, particularly C18 species like oleic acid, linoleic acid, and α-linolenic acid, are fundamental components of plant biology and act as precursors to a wide array of secondary metabolites, including signaling molecules involved in plant defense. oup.compnas.org
Table 1: Selected Natural Analogs of this compound
| Compound Name | Chemical Formula | Natural Source/Context | Key Research Finding |
| β-Hydroxy β-methylbutyric acid (HMB) | C₅H₁₀O₃ | Human metabolite of L-leucine researchgate.nethmdb.ca | Stimulates protein production and inhibits protein breakdown in muscle tissue. researchgate.net |
| 3-Hydroxy-3-methylhexanoic acid | C₇H₁₄O₃ | Human axillary sweat nih.govebi.ac.uk | A key contributor to human body odor, released from precursors by bacteria. ebi.ac.ukscispace.com |
| 2-Hydroxy isocaproic acid (HICA) | C₆H₁₂O₃ | Metabolite of Lactobacillaceae Current time information in Bangalore, IN.nih.gov | Production is strain-specific among different lactic acid bacteria. Current time information in Bangalore, IN. |
| (E)-3-Methyl-2-hexenoic acid | C₇H₁₂O₂ | Human axillary sweat oup.com | An axillary odor-related compound found in Caucasians and some Japanese individuals. oup.com |
The fatty acid portions of complex secondary metabolites, such as lipopeptides, often consist of β-hydroxy acids. Research on biosurfactants produced by Bacillus species has shown that lipopeptides are a major class of these compounds. nih.gov The specific activity of these biosurfactants is highly dependent on the composition of their 3-hydroxy fatty acid chains. While the amino acid sequence of these lipopeptides can be consistent, variations in the fatty acid component, such as the ratio of iso- to normal- and anteiso- to iso-branched chains, significantly alter their properties. nih.gov
Further evidence for the incorporation of these acids into larger molecules comes from the study of human sweat. The odorless precursors of axillary odor components, including 3-hydroxy-3-methylhexanoic acid and 3-methyl-2-hexenoic acid, have been identified as glutamine conjugates. ebi.ac.ukoup.com In this form, the malodorous acid is covalently linked to the amino acid, creating a simple lipopeptide structure. A specific bacterial aminoacylase (B1246476) is responsible for cleaving this bond, thereby releasing the volatile fatty acid. ebi.ac.uk
Chemically Modified Derivatives and Synthetic Analogs
To facilitate research, this compound and its analogs are often chemically modified. These modifications can enhance their detection in analytical instruments or allow for the systematic study of structure-activity relationships through the synthesis of specific isomers.
Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing volatile compounds. However, molecules containing polar functional groups like hydroxyl and carboxyl groups, such as this compound, often exhibit poor chromatographic behavior due to their low volatility and tendency to adsorb onto the GC system. researchgate.netgcms.cz Derivatization is a chemical modification technique used to convert these polar groups into less polar, more volatile ones, thereby improving separation and detection. researchgate.netresearchgate.net
Common derivatization strategies applicable to hydroxy acids include:
Esterification: This process converts the carboxylic acid group into an ester. A common method involves using boron trifluoride (BF₃) in an alcohol like methanol, followed by heating. scispace.comresearchgate.net This is a widely used technique for preparing fatty acid methyl esters (FAMEs) for GC analysis. scispace.com
Silylation: This is one of the most prevalent derivatization methods, where an active hydrogen in the hydroxyl and carboxyl groups is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). gcms.cz This significantly increases the volatility of the analyte. gcms.cz
Acylation: This method involves reacting the analyte with an acylating agent to form esters and amides, which are more volatile. researchgate.net
These techniques are crucial for the accurate quantification and identification of hydroxy acids in complex biological matrices. researchgate.net
The synthesis of specific stereoisomers (enantiomers and diastereomers) and positional isomers is essential for understanding how the three-dimensional arrangement and the position of functional groups affect a molecule's biological activity. The existence of a PubChem entry for (E,2S,3R)-3-hydroxy-2-methylhex-4-enoic acid indicates that specific stereoisomers of related compounds have been synthesized or characterized. nih.gov
Research has demonstrated the successful stereoselective synthesis of complex analogs, such as (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. researchgate.net These syntheses allow for the incorporation of specific, chirally-pure building blocks into larger molecules, like peptide analogs, to probe their interactions with biological receptors. researchgate.net For example, incorporating a β-methylated analog, (3S)-3-methyl-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, into a cyclic enkephalin analog resulted in increased antagonist activity at opioid receptors. researchgate.net The synthesis of various positional isomers, such as 3-hydroxy-3-methylhex-5-enoic acid, is also documented in chemical databases, providing tools for further research. ontosight.ai
Relationship to Pharmacologically Relevant Molecules (mechanistic, not clinical)
Analogs of this compound have provided significant insight into pharmacological mechanisms. The most notable example is mycophenolic acid (MPA), a powerful immunosuppressant drug used to prevent organ transplant rejection. pnas.orgwikipedia.org MPA contains a (4E)-6-(...)-4-methylhex-4-enoic acid moiety as its side chain. nih.gov The biosynthesis of this side chain is a complex process involving the oxidative cleavage of a farnesyl pyrophosphate precursor, followed by steps that resemble fatty acid β-oxidation. pnas.orgnih.gov
The pharmacological action of MPA is the potent, non-competitive, and reversible inhibition of the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH). oup.com This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the proliferation of B and T lymphocytes. oup.compnas.org By depriving these rapidly dividing immune cells of necessary DNA building blocks, MPA effectively suppresses the immune response. pnas.org
Another analog, β-hydroxy β-methylbutyric acid (HMB), has a well-established mechanistic role in muscle metabolism. It has been shown to stimulate protein biosynthesis through the phosphorylation of the mechanistic target of rapamycin (B549165) (mTOR) and to inhibit the breakdown of proteins in muscle tissue. researchgate.nethmdb.ca
Mycophenolic Acid Structure and Biosynthetic Precursors
Mycophenolic acid (MPA) is a well-characterized antibiotic and immunosuppressant produced by several species of the Penicillium fungus. google.com Its structure features a complex phthalide (B148349) ring system attached to a modified hexenoic acid side chain, identifying it as a derivative of a hex-4-enoic acid. lgcstandards.com The full chemical name for MPA is (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid. lgcstandards.com
The biosynthesis of this intricate molecule has been a subject of extensive research. Early studies using isotopic labeling identified the core components of its skeleton as 5-methylorsellinic acid and a farnesyl pyrophosphate (FPP) side chain, which undergoes oxidative cleavage. pnas.org The biosynthesis is a multi-step enzymatic process:
Formation of 5-methylorsellinic acid: A polyketide synthase, MpaC', catalyzes the initial step, forming 5-methylorsellinic acid from one molecule of acetyl-CoA, three units of malonyl-CoA, and one molecule of S-adenosyl-l-methionine (SAM). pnas.org
Phthalide Intermediate Formation: The enzyme MpaDE', a fusion of a cytochrome P450 and a hydrolase, converts 5-methylorsellinic acid into the phthalide intermediate, 5,7-dihydroxy-4-methylphthalide (B57823) (DHMP). pnas.orgdtu.dk
Farnesylation: A farnesyl-transferase, MpaA, attaches a farnesyl group from FPP to the DHMP core. dtu.dkrsc.org
Oxidative Cleavage and Final Steps: The farnesyl side chain is then subjected to oxidative cleavage and further modifications, including methylation, by a series of enzymes including the oxygenase MpaB' and hydrolase MpaH', ultimately yielding mycophenolic acid. pnas.orgdtu.dk
This complex pathway highlights how a simpler precursor structure related to hexenoic acid is elaborated into a potent therapeutic agent.
Table 1: Key Biosynthetic Precursors of Mycophenolic Acid
| Precursor Name | Chemical Class | Role in Biosynthesis |
| 5-Methylorsellinic Acid | Polyketide | Core aromatic building block. pnas.org |
| Farnesyl Pyrophosphate (FPP) | Terpenoid | Provides the initial side chain for modification. pnas.orgrsc.org |
| Acetyl-CoA | Coenzyme | Starter unit for the polyketide chain. pnas.orgdtu.dk |
| Malonyl-CoA | Coenzyme | Extender units for the polyketide chain. pnas.orgdtu.dk |
| S-adenosyl-l-methionine (SAM) | Coenzyme | Provides methyl groups. pnas.org |
Related Impurities and Reference Standards in Chemical Synthesis
While specific information on the impurities generated during the synthesis of the base compound this compound is not detailed in the available research, the production of its complex derivative, Mycophenolic Acid (MPA), is closely monitored for quality control. Impurities in MPA can arise from starting materials, by-products of the synthesis, or degradation. daicelpharmastandards.com
Given that MPA contains a modified (4E)-4-methylhex-4-enoic acid side chain, some impurities are related to this part of the molecule. For instance, the (Z)-isomer of Mycophenolic Acid, also known as Mycophenolate EP Impurity B, is a known process-related impurity where the geometry of the double bond in the hexenoic acid chain is incorrect. synzeal.com Other impurities can include compounds where the functional groups on the main ring or side chain are improperly modified, such as O-Desmethyl Methyl Ester derivatives. daicelpharmastandards.com
To ensure the purity and safety of the final pharmaceutical product, certified reference standards are essential. cerilliant.com For MPA, these include highly purified samples of Mycophenolic Acid itself, as well as stable isotope-labeled versions like Mycophenolic acid-D3, which are used as internal standards in quantitative analyses like liquid chromatography-mass spectrometry (LC-MS/MS). cerilliant.comsigmaaldrich.com These standards allow for accurate quantification and the identification of potential impurities during manufacturing and in therapeutic drug monitoring. cerilliant.comcerilliant.com
Table 2: Examples of Known Impurities and Reference Standards Related to Mycophenolic Acid
| Compound Name | Type | Relevance |
| Mycophenolic Acid (Z)-Isomer | Impurity | A geometric isomer of the hexenoic acid side chain. synzeal.com |
| Mycophenolic Acid O-Desmethyl Methyl Ester | Impurity | Arises from incomplete or incorrect methylation steps during synthesis. daicelpharmastandards.com |
| Mycophenolic Hydroxy Lactone | Impurity | A potential degradation or by-product. daicelpharmastandards.com |
| Mycophenolic Acid | Reference Standard | High-purity standard for assay and identification. lgcstandards.commedchemexpress.eu |
| Mycophenolic acid-D3 | Reference Standard | Isotope-labeled internal standard for quantitative analysis. cerilliant.com |
Analytical Chemistry and Characterization Methodologies for 3 Hydroxy 3 Methylhex 4 Enoic Acid
Chromatographic Techniques for Isolation and Quantification
Chromatographic methods are fundamental to the analysis of 3-hydroxy-3-methylhex-4-enoic acid, enabling its separation from other components in a mixture and its subsequent quantification. The choice between gas and liquid chromatography is often dictated by the sample matrix and the specific analytical goals.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is a critical prerequisite for GC-MS analysis. This process converts the non-volatile acid into a more volatile derivative, typically an ester, which is more amenable to gas-phase analysis. Common derivatization agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or esterification agents. mdpi.com
The derivatized analyte is then introduced into the GC system, where it is separated from other compounds based on its boiling point and interaction with the stationary phase of the capillary column. A non-polar or medium-polarity column, such as one coated with a phenyl-polysiloxane, is often employed for the separation of fatty acid derivatives. The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds with different volatilities. lipidmaps.org
Following separation in the GC, the analyte enters the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the derivatized this compound molecules and then separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification.
A typical GC-MS analytical workflow for a related hydroxy fatty acid is presented in the table below.
| Parameter | Typical Value/Condition |
| Derivatization | Silylation (e.g., with BSTFA) or Methylation |
| GC Column | Phenyl-polysiloxane capillary column (e.g., HP-5MS) |
| Injection Mode | Splitless |
| Oven Program | Initial temp. 80°C, ramp to 290°C |
| Carrier Gas | Helium |
| MS Ionization | Electron Ionization (EI) |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) |
This table represents a typical methodology for related hydroxy fatty acids and serves as an illustrative example.
High-performance liquid chromatography (HPLC) and its more advanced counterpart, ultra-high-performance liquid chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), offer a highly sensitive and specific platform for the analysis of this compound, often without the need for derivatization. nih.govacs.org
In this approach, the sample is dissolved in a suitable solvent and injected into the HPLC/UPLC system. Separation is achieved on a reversed-phase column (e.g., C18), where the analyte's retention is governed by its polarity. nih.gov A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid) to improve peak shape, is typically used. nih.govresearchgate.net
The eluent from the HPLC/UPLC column is directed into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for this type of analysis, as it is a soft ionization method that typically keeps the molecule intact. The tandem mass spectrometry (MS/MS) capability allows for the selection of the molecular ion of this compound, followed by its fragmentation to produce a characteristic set of product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. shimadzu.com
A representative UPLC-MS/MS method for a similar short-chain fatty acid is outlined in the table below.
| Parameter | Typical Value/Condition |
| UPLC Column | Reversed-phase C18 column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation of isomers |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
This table illustrates a general UPLC-MS/MS methodology for related short-chain fatty acids.
Mass Spectrometry for Identification and Metabolomics
Mass spectrometry, particularly when coupled with a chromatographic separation technique, is a cornerstone for the identification and quantification of this compound in complex biological samples, a key aspect of metabolomics. researchgate.netnih.gov
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides structural information. For a 3-hydroxy acid, characteristic fragmentation pathways include the loss of water (H₂O) from the molecular ion and cleavage of the carbon-carbon bond adjacent to the hydroxyl group. researchgate.netlibretexts.orgwhitman.eduresearchgate.net
In the context of metabolomics, which involves the comprehensive analysis of all metabolites in a biological system, highly sensitive techniques like UPLC-MS/MS are employed. nutripath.com.au These methods can detect and quantify low levels of this compound in biological fluids such as sweat or plasma, providing insights into metabolic pathways and potential biomarkers of physiological states. nih.gov
Accurate Mass Determination and Fragmentation Analysis
Accurate mass measurement and the study of fragmentation patterns using mass spectrometry (MS) are fundamental for the unequivocal identification of this compound. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, provide the necessary mass accuracy to determine the elemental composition from a measured mass.
When analyzed, typically after derivatization (e.g., methylation or silylation) to improve volatility for gas chromatography-mass spectrometry (GC-MS), characteristic fragmentation patterns emerge. For a methyl ester derivative of a related compound, 3-hydroxy tetradecanoic acid, a distinctive base peak at an m/z of 103 is observed, which is characteristic for 3-hydroxy fatty acid methyl esters. researchgate.net This key fragment arises from the cleavage between the C3 and C4 carbons.
Based on the structure of this compound, its fragmentation in electron ionization (EI) mass spectrometry is predicted to follow established pathways for β-hydroxy acids and unsaturated compounds. libretexts.org Key expected fragmentation events include:
Loss of Water (H₂O): The tertiary hydroxyl group at the C3 position is labile and can be easily eliminated as a water molecule (a loss of 18 Da) from the molecular ion.
Alpha Cleavage: Fission of the C-C bonds adjacent to the oxygen-bearing carbon (C3) is a common fragmentation pathway for alcohols.
Loss of Carboxyl Group: As with other carboxylic acids, the loss of the carboxyl group (–COOH) or its derivatized form as a fragment (a loss of 45 Da for –COOH) can be observed. libretexts.org
McLafferty Rearrangement: This can occur in the molecular ion of the carboxylic acid, typically resulting in a neutral loss of an alkene.
The table below outlines the predicted key mass fragments for the methyl ester of this compound.
| Predicted Fragment | Description of Neutral Loss | Structural Origin |
| M-18 | Loss of H₂O | Dehydration from the tertiary alcohol at C3. |
| M-31 | Loss of a methoxy (B1213986) group (•OCH₃) | Cleavage of the ester group. |
| M-45 | Loss of the carboxyl group (•COOH) | Characteristic cleavage for carboxylic acids (if underivatized). |
| m/z 103 | C₄H₇O₂⁺ | Cleavage between C3-C4, characteristic of β-hydroxy fatty acid methyl esters. researchgate.net |
This table presents predicted data based on fragmentation patterns of structurally similar compounds.
Untargeted Metabolomics Approaches in Biological Matrices
Untargeted metabolomics serves as a powerful hypothesis-generating tool to comprehensively screen for and identify a wide array of small-molecule metabolites in biological samples without pre-selecting specific analytes. nih.gov This approach is particularly valuable for discovering novel biomarkers and understanding metabolic perturbations in disease states, such as inborn errors of metabolism. nih.gov The identification of this compound in biological matrices like plasma, urine, or cerebrospinal fluid would typically be accomplished using this methodology.
The general workflow involves sample preparation followed by analysis using high-throughput analytical platforms, predominantly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov MS-based platforms are favored for their high sensitivity and broad dynamic range. nih.gov
In a typical untargeted study, metabolites are extracted from the biological matrix. For analysis by GC-MS, compounds like organic acids are chemically derivatized to increase their volatility. The resulting data contains thousands of metabolic features, each defined by a retention time and a mass-to-charge ratio (m/z). These features are then matched against spectral libraries and databases, such as the Human Metabolome Database (HMDB), for annotation and identification. A related compound, (4E)-3-hydroxyhex-4-enoic acid, is listed in the HMDB as a human metabolite, suggesting that other isomers like this compound could potentially be identified in similar biological pathways. hmdb.ca
The relative quantification of identified metabolites across different sample groups (e.g., patient vs. control) can reveal significant metabolic differences and highlight potential biomarkers for further investigation.
Chiral Analysis and Stereoisomer Discrimination
Since this compound possesses a chiral center at the C3 position, its stereoisomers (R and S enantiomers) may exhibit different biological activities. Therefore, the ability to separate and quantify these enantiomers is crucial. High-performance liquid chromatography (HPLC) is the predominant technique for chiral separations, which can be achieved through two primary strategies: indirect and direct methods. chromatographyonline.com
The indirect method involves the derivatization of the enantiomeric pair with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the enantiomers into diastereomers. nih.gov Because diastereomers have different physical properties, they can be separated on a standard, achiral stationary phase. chromatographyonline.com For carboxylic acids like this compound, a common derivatizing agent is (−)-camphorsultam, which forms diastereomeric amides that can then be resolved using normal-phase HPLC on a silica (B1680970) gel column. nih.gov
The direct method , which is more commonly used, employs a chiral stationary phase (CSP). chromatographyonline.com The enantiomers are passed through the HPLC column and interact differently with the CSP, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica support, are widely effective for resolving a broad range of chiral compounds, including carboxylic acids. researchgate.netresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, driven by a combination of interactions such as hydrogen bonding, π-π interactions, and dipole-dipole interactions. chromatographyonline.com
| Method | Principle | Stationary Phase | Advantages | Disadvantages |
| Indirect Method | Derivatization of enantiomers into diastereomers. | Achiral (e.g., Silica, C18) | Utilizes standard, less expensive columns. | Requires a pure chiral derivatizing agent; reaction may not be quantitative. chromatographyonline.com |
| Direct Method | Differential interaction of enantiomers with a chiral selector. | Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) | No derivatization required; broad applicability. chromatographyonline.com | CSPs can be more expensive and may have limitations on mobile phase composition. |
Role of 3 Hydroxy 3 Methylhex 4 Enoic Acid in Broader Biochemical Networks and Biological Contexts
Contribution to Metabolic Pathways in Microorganisms and Eukaryotes
3-Hydroxy-3-methylhex-4-enoic acid and its analogs are involved in several key metabolic pathways across a diverse range of organisms, from microorganisms to eukaryotes. Their structural features allow them to participate in or be products of pathways central to cellular function.
The metabolism of this compound is linked to the broader network of fatty acid metabolism. In humans, a related compound, (4E)-3-hydroxyhex-4-enoic acid, is involved in the acylcarnitine pathway. hmdb.ca This pathway is crucial for the transport of fatty acids into the mitochondria for beta-oxidation, the primary process for energy production from fats. While direct evidence for this compound is limited, its structural similarity to other hydroxy fatty acids suggests a potential role as an intermediate or a product of fatty acid oxidation or synthesis. hmdb.ca
In microorganisms, short-chain fatty acids are key products of fermentation and serve as both energy sources and signaling molecules. wikipedia.org The degradation of various organic compounds by bacteria can lead to the formation of a wide array of fatty acid derivatives. nih.gov For instance, propionic acid, a common short-chain fatty acid, is a breakdown product of some amino acids by propionibacteria. wikipedia.org
The mevalonate (B85504) pathway is a fundamental metabolic route present in eukaryotes, archaea, and some bacteria for the production of isoprenoids and sterols. wikipedia.org This pathway commences with acetyl-CoA and proceeds through a series of intermediates to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for a vast array of biomolecules including cholesterol, steroid hormones, and coenzyme Q10. wikipedia.org A key intermediate in this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is structurally related to this compound. wikipedia.orgnih.gov
The conversion of HMG-CoA to mevalonate is a critical regulatory step in the mevalonate pathway. nih.gov Although this compound is not a direct intermediate in the canonical mevalonate pathway, its structural similarity to mevalonate and HMG-CoA suggests potential interactions with the enzymes of this pathway or its involvement in related or alternative biosynthetic routes. The structural analogy implies it could potentially act as a competitive inhibitor or a substrate for enzymes involved in isoprenoid biosynthesis, although specific research on this interaction is not extensively documented.
Chemical Ecology and Inter-species Interactions Mediated by Metabolites
Metabolites play a crucial role in mediating interactions between different species, a field of study known as chemical ecology. This compound and related compounds have been identified as significant players in these complex chemical conversations.
Microorganisms produce a vast array of volatile organic compounds (VOCs) that act as signals to communicate with each other and with other organisms in their environment. wikipedia.org These signals can influence a variety of behaviors, including biofilm formation, virulence, and antibiotic production. While specific research on this compound as a signaling molecule is not widely available, its structural class, the hydroxylated branched fatty acids, is known to be involved in such processes. wikipedia.org
For example, in the context of human skin, the resident microbiota metabolizes precursors secreted by apocrine glands into a complex mixture of volatile compounds that constitute body odor. wikipedia.org Among these are unsaturated or hydroxylated branched fatty acids, which contribute to the characteristic scent. wikipedia.org This chemical signature can convey information about an individual's genetic makeup, health, and diet. wikipedia.org
The analysis of metabolites in biological secretions provides a window into the physiological state of an organism and the activities of its microbial inhabitants. 3-Hydroxy-3-methylhexanoic acid (HMHA), a saturated analog of this compound, is a well-documented component of human axillary (armpit) sweat. wikipedia.org It is formed by the action of skin bacteria on precursors secreted from apocrine glands. wikipedia.org
The presence and concentration of such metabolites can vary significantly between individuals and are influenced by factors like genetics, diet, and the specific composition of the skin microbiome. wikipedia.org For instance, a single nucleotide polymorphism in the ABCC11 gene is associated with a significant reduction in the secretion of precursors for compounds like HMHA, leading to a different body odor profile. wikipedia.org
Comparative Metabolomics of Related Hydroxy Acids in Different Biological Systems
Comparative metabolomics allows for the study of the similarities and differences in the metabolite profiles of various organisms, providing insights into their unique metabolic capabilities and evolutionary relationships. The study of hydroxy acids across different biological systems reveals a diversity of structures and functions.
For instance, mycophenolic acid, a more complex molecule containing a hexenoic acid moiety, is produced by fungi of the Penicillium genus. wikipedia.org It acts as a potent immunosuppressant by inhibiting an enzyme in the purine (B94841) biosynthesis pathway, demonstrating a specialized role for a modified hydroxy acid in inter-species competition. wikipedia.org
In plants, a wide variety of hydroxycinnamic acid derivatives are produced, which serve as precursors to numerous other compounds and play roles in plant defense and signaling. nih.gov Gut microbiota can metabolize these plant-derived compounds into smaller molecules, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), which can then have systemic effects on the host's metabolism. nih.gov
The table below provides a comparative overview of this compound and some related hydroxy acids found in different biological systems, highlighting their diverse origins and functions.
| Compound Name | Chemical Formula | Biological System | Known or Potential Role |
| This compound | C₇H₁₂O₃ | General | Intermediate in metabolism |
| (4E)-3-hydroxyhex-4-enoic acid | C₆H₈O₃ | Human | Acylcarnitine pathway |
| 3-Hydroxy-3-methylhexanoic acid (HMHA) | C₇H₁₄O₃ | Human (skin microbiota) | Component of body odor |
| 3-Hydroxy-3-methylglutaric acid | C₆H₁₀O₅ | Eukaryotes, Archaea, some Bacteria | Intermediate in the mevalonate pathway |
| Mycophenolic acid | C₁₇H₂₀O₆ | Penicillium fungi | Immunosuppressant, antimicrobial |
| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | C₁₀H₁₂O₄ | Gut microbiota (from plant precursors) | Modulation of host lipid metabolism |
Advanced Research Directions and Methodological Innovations for 3 Hydroxy 3 Methylhex 4 Enoic Acid Research
Development of Novel Synthetic Strategies for Complex Analogs
The chemical synthesis of 3-Hydroxy-3-methylhex-4-enoic acid, a chiral tertiary alcohol, presents considerable challenges, particularly in controlling stereochemistry. chinesechemsoc.org Modern synthetic organic chemistry offers a toolkit of sophisticated methods to address these challenges and to create a diverse library of complex analogs for structure-activity relationship (SAR) studies.
One promising avenue is the use of asymmetric aldol (B89426) reactions , a cornerstone of C-C bond formation. wikipedia.org Recent advancements have focused on the development of highly stereoselective aldol reactions that can construct vicinal stereocenters with high diastereoselectivity and enantioselectivity. chinesechemsoc.org For instance, the use of chiral auxiliaries, such as Evans' oxazolidinones, can direct the stereochemical outcome of the reaction. wikipedia.org Furthermore, substrate-controlled and catalyst-controlled methods are being refined to offer precise control over the formation of desired stereoisomers. numberanalytics.com
Catalytic asymmetric cyanosilylation of α-branched acyclic ketones represents another powerful strategy for accessing chiral tertiary cyanohydrins, which are valuable precursors to tertiary α-hydroxy carbonyl compounds like this compound. chinesechemsoc.org This method can facilitate the construction of two vicinal stereocenters with high diastereomeric and enantiomeric excess. chinesechemsoc.org
The Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, has also been adapted for asymmetric synthesis. organic-chemistry.org The use of chiral ligands or catalysts can induce enantioselectivity, providing a direct route to chiral β-hydroxy esters, which can be further elaborated into complex analogs of this compound. organic-chemistry.org
Below is a table summarizing some of the advanced synthetic strategies that can be applied to generate complex analogs of this compound.
| Synthetic Strategy | Key Features | Potential Application for this compound Analogs |
| Asymmetric Aldol Reactions | Forms C-C bonds with high stereocontrol. wikipedia.org | Introduction of diverse substituents at various positions while controlling stereochemistry. |
| Catalytic Asymmetric Cyanosilylation | Creates chiral tertiary cyanohydrins as versatile intermediates. chinesechemsoc.org | Synthesis of analogs with modifications to the carboxylic acid moiety. |
| Asymmetric Reformatsky Reaction | Utilizes α-halo esters to form chiral β-hydroxy esters. organic-chemistry.org | A direct route to a variety of chiral building blocks for analog synthesis. |
| Stereoselective Hydroboration-Oxidation | Adds a hydroxyl group with specific stereochemistry. organic-chemistry.org | Modification of the double bond to introduce new stereocenters. |
Advanced Enzymatic Engineering for Biosynthesis and Biotransformation
The biosynthesis of this compound, likely a product of polyketide synthase (PKS) pathways, can be significantly enhanced and diversified through advanced enzymatic engineering. nih.govmdpi.com This approach leverages the power of enzymes to catalyze specific reactions with high chemo-, regio-, and stereoselectivity.
Metabolic engineering of microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, is a key strategy to improve the production of polyketides. mdpi.comoup.com This can involve the overexpression of genes in the biosynthetic pathway, the knockout of competing pathways, and the optimization of precursor supply. mdpi.com For instance, increasing the intracellular pool of acetyl-CoA and malonyl-CoA, the primary building blocks for many polyketides, can significantly boost the yield of the target compound. mdpi.com
Enzyme engineering focuses on modifying the enzymes themselves to alter their substrate specificity, catalytic activity, and stereoselectivity. Techniques like site-directed mutagenesis and directed evolution can be used to create novel PKS modules that can incorporate different starter and extender units, leading to the production of "unnatural" polyketides. acs.org For example, ketoreductase (KR) domains within PKSs, which are responsible for the reduction of β-keto groups and thus determine the stereochemistry of the hydroxyl group, can be engineered to produce different stereoisomers of this compound. nih.govnih.gov
Biocatalytic reduction of keto-acid precursors is another powerful tool for the synthesis of chiral hydroxy acids. nih.gov Enzymes such as lactate (B86563) dehydrogenases and other ketoreductases can be employed for the stereoselective reduction of a suitable keto-ester precursor to afford the desired (R)- or (S)-3-hydroxy acid with high enantiomeric excess. nih.gov
| Enzymatic Engineering Approach | Description | Application in this compound Research |
| Metabolic Engineering | Optimization of host organisms for enhanced production. mdpi.comoup.com | Increased yield of this compound in microbial systems. |
| Enzyme Engineering (e.g., PKS modification) | Altering enzyme function for novel product generation. acs.org | Creation of analogs with different alkyl chains or stereochemistries. |
| Biocatalytic Reduction | Use of isolated enzymes for stereoselective synthesis. nih.gov | Enantiomerically pure synthesis of (R)- or (S)-3-Hydroxy-3-methylhex-4-enoic acid. |
| Heterologous Expression of Biosynthetic Gene Clusters | Production of the compound in a well-characterized host. mdpi.com | Facilitates pathway elucidation and large-scale production. |
Integration of Omics Technologies in Pathway Elucidation
The complete biosynthetic pathway of this compound remains to be fully elucidated. The integration of "omics" technologies, including genomics, transcriptomics, and metabolomics, provides a powerful, systems-level approach to unravel the genetic and biochemical basis of its formation. maxapress.comnih.govrsc.org
Genomics allows for the identification of the biosynthetic gene cluster (BGC) responsible for the production of this compound. nih.gov By sequencing the genome of a producing organism, researchers can search for genes encoding PKSs and other modifying enzymes that are characteristic of polyketide biosynthesis. nih.gov
Transcriptomics , the study of the complete set of RNA transcripts, can provide insights into which genes within the identified BGC are actively expressed under conditions that favor the production of the compound. maxapress.comrsc.org Co-expression analysis can help to identify functionally related genes and further refine the boundaries of the BGC. nih.gov
Metabolomics , the comprehensive analysis of all metabolites in a biological sample, can be used to correlate the production of this compound with the expression of specific genes. maxapress.comnih.gov By comparing the metabolic profiles of wild-type and genetically modified strains (e.g., gene knockout or overexpression mutants), the function of individual genes in the pathway can be determined. nih.gov
The integration of these omics datasets, often referred to as multi-omics , provides a holistic view of the biosynthetic pathway and its regulation. rsc.orgresearchgate.net This approach can accelerate the discovery of new enzymes and biosynthetic intermediates, leading to a complete understanding of how this compound is synthesized in nature. nih.gov
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the behavior of molecules and the outcomes of chemical reactions. numberanalytics.comrsc.orgrsc.org In the context of this compound, these methods can provide valuable insights into its structure, reactivity, and interactions with biological targets.
Quantum mechanics (QM) calculations can be used to determine the three-dimensional structure of this compound and its analogs with high accuracy. numberanalytics.com These calculations can also predict various spectroscopic properties, which can aid in the identification and characterization of these compounds.
Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound and its interactions with enzymes, such as PKSs. nih.govnih.gov These simulations can reveal the key amino acid residues involved in substrate binding and catalysis, providing a basis for rational enzyme engineering. nih.govnih.gov For example, understanding the interactions within the ketoreductase domain of a PKS can help in predicting and controlling the stereochemical outcome of the reduction step. nih.govnih.gov
Docking studies can be used to predict the binding mode of this compound and its analogs to potential biological targets. nih.gov This information is crucial for understanding its mechanism of action and for the design of more potent and selective derivatives.
The application of these computational methods can significantly accelerate the research process by providing testable hypotheses and guiding experimental design. rsc.orgrsc.org
| Computational Method | Application in this compound Research |
| Quantum Mechanics (QM) | Determination of 3D structure, prediction of spectroscopic properties. numberanalytics.com |
| Molecular Dynamics (MD) Simulations | Study of conformational flexibility and enzyme-substrate interactions. nih.govnih.gov |
| Molecular Docking | Prediction of binding modes to biological targets. nih.gov |
| Density Functional Theory (DFT) | Understanding reaction mechanisms and stereoselectivity. numberanalytics.comnih.gov |
Exploration of Undiscovered Precursors and Metabolic Fates
The biosynthesis of this compound begins with simple precursor molecules, and its ultimate fate within an organism involves a series of metabolic transformations. Research into these upstream and downstream pathways is crucial for a complete understanding of its biological role.
The likely precursors for the polyketide backbone of this compound are acetyl-CoA and propionyl-CoA , which are common building blocks in fatty acid and polyketide biosynthesis. researchgate.netnih.gov Isotopic labeling studies, where cells are fed with labeled precursors (e.g., ¹³C-labeled acetate (B1210297) or propionate), can be used to definitively trace their incorporation into the final molecule. nih.gov
The metabolic fate of this compound is largely unknown. As a short-chain fatty acid derivative, it may be further metabolized through pathways such as beta-oxidation to generate energy. ncert.nic.inyoutube.com Alternatively, it could be incorporated into more complex lipids or serve as a signaling molecule. mdpi.comnih.gov The gut microbiota could also play a significant role in its metabolism. mdpi.comnih.gov
Investigating the metabolic fate will likely involve a combination of techniques, including:
Tracer studies using radiolabeled or stable isotope-labeled this compound to follow its distribution and transformation in biological systems.
Metabolomic analysis of cells or organisms exposed to the compound to identify downstream metabolites.
Enzymatic assays to identify enzymes that can act on this compound as a substrate.
Uncovering the full metabolic network surrounding this compound will provide critical context for its biological activities and potential applications.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for identifying and quantifying 3-Hydroxy-3-methylhex-4-enoic acid in biological matrices?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., trimethylsilylation) to enhance volatility and detection sensitivity. Stable isotope dilution (e.g., deuterated analogs) improves accuracy by correcting for matrix effects . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and infrared (IR) spectroscopy are critical. Compare spectral data with reference libraries (e.g., NIST Chemistry WebBook) to validate peaks .
Q. How can synthetic routes for this compound be optimized for yield and purity?
- Methodology : Start with aldol condensation of methyl vinyl ketone and a β-keto acid precursor. Optimize reaction conditions (e.g., temperature, pH, and catalysts like BF3·Et2O) to favor intramolecular cyclization and minimize side products. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel. Finalize with recrystallization in a non-polar solvent .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodology : Store the compound at -20°C in inert, moisture-resistant containers (e.g., amber glass vials with PTFE-lined caps). Avoid exposure to strong acids/bases, oxidizing agents, and humidity. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) and analyze degradation products via high-performance liquid chromatography (HPLC) with UV detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Perform meta-analysis of existing studies to identify variables (e.g., cell lines, assay protocols, or metabolite interference). Validate findings using isotope-labeled tracers to track metabolic pathways in vitro. Cross-reference with knockout models (e.g., CRISPR/Cas9-modified enzymes) to isolate the compound’s specific effects from endogenous metabolites .
Q. What experimental designs are optimal for studying the enantioselective synthesis of this compound?
- Methodology : Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to control stereochemistry. Use polarimetry or chiral HPLC to determine enantiomeric excess (EE). For kinetic resolution, monitor reaction progress with time-course sampling and fit data to the Eyring equation to assess activation parameters .
Q. How can researchers mitigate interference from structurally similar metabolites in mass spectrometry-based assays?
- Methodology : Optimize collision-induced dissociation (CID) parameters in tandem MS (MS/MS) to isolate unique fragment ions. Pair with ultra-high-resolution mass spectrometers (e.g., Q-TOF) to distinguish isobaric compounds. Validate specificity using synthetic standards and spike-recovery experiments in biological matrices .
Q. What strategies are effective for elucidating the metabolic fate of this compound in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
